Enhanced Lipophilicity and Metabolic Stability Versus Non-Fluorinated Salicylaldehyde
2-Hydroxy-3-(trifluoromethyl)benzaldehyde incorporates a trifluoromethyl group at the 3-position, which substantially increases lipophilicity compared to the non-fluorinated parent compound salicylaldehyde (2-hydroxybenzaldehyde). The calculated LogP for the target compound is 2.91, whereas salicylaldehyde has a reported LogP of approximately 1.81 [1]. This ~1.1 log unit increase translates to approximately 12.6-fold higher partition into organic phases, enhancing membrane permeability and bioavailability potential for downstream drug candidates [1]. Additionally, the CF3 group confers resistance to oxidative metabolism—a class-level advantage documented across fluorinated aromatic compounds—by blocking cytochrome P450-mediated hydroxylation at the substituted position [2]. This metabolic stabilization is not quantifiable for the aldehyde precursor itself but is a critical driver for selecting trifluoromethylated building blocks in lead optimization programs where metabolic soft spots are a concern [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.91 (calculated) |
| Comparator Or Baseline | Salicylaldehyde (2-hydroxybenzaldehyde): LogP = 1.81 (reported) |
| Quantified Difference | ΔLogP ≈ +1.10 (approximately 12.6-fold increase in partition coefficient) |
| Conditions | Calculated values using JChem software; comparator value from literature consensus |
Why This Matters
The 12.6-fold increase in lipophilicity directly impacts compound selection for medicinal chemistry programs where membrane permeability and oral bioavailability are critical design parameters.
- [1] ChemBase.cn. 2-hydroxy-3-(trifluoromethyl)benzaldehyde - Calculated Properties. ChemBase ID: 93470; PubChem. Salicylaldehyde (CID 6998) - LogP data. View Source
- [2] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. doi:10.1039/B610213C. View Source
